Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester
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Overview
Description
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is an organic compound that features a carboxylate ester and a nitrile group. This compound is known for its unique structure, which includes a cyclohexylidene ring substituted with two propyl groups. It is a colorless liquid with a pleasant odor and is used as a starting material in various chemical syntheses due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4,4-dipropylcyclohexanone to form ethyl cyano(4,4-dipropylcyclohexylidene)acetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid to produce ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is then reacted with 4,4-dipropylcyclohexanone.
Industrial Production Methods
Industrial production typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can participate in Michael addition reactions with nucleophiles like amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base like piperidine or pyridine in an organic solvent such as ethanol.
Michael Addition: Requires a nucleophile and a base, often conducted in a polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substituted Alkenes: From Knoevenagel condensation.
Michael Adducts: From Michael addition reactions.
Carboxylic Acids: From hydrolysis reactions.
Scientific Research Applications
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is used in various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl cyano(4,4-dipropylcyclohexylidene)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting downstream signaling.
Comparison with Similar Compounds
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can be compared with other similar compounds such as:
Properties
IUPAC Name |
ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPBMWXPLIRSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576057 |
Source
|
Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-93-9 |
Source
|
Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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